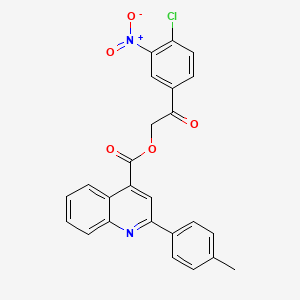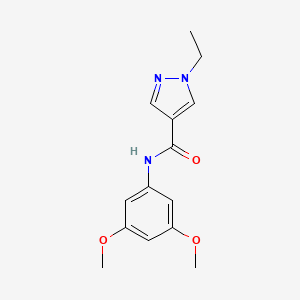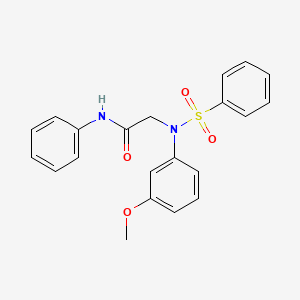![molecular formula C20H17N5O B5967233 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol CAS No. 5819-53-4](/img/structure/B5967233.png)
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol, also known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in imaging and treatment of neuroinflammation.
Wissenschaftliche Forschungsanwendungen
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been extensively studied for its potential applications in imaging and treatment of neuroinflammation. Neuroinflammation is a complex process that involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and chemokines. This process is implicated in a variety of neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been shown to bind to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes. This binding allows for the imaging and quantification of neuroinflammation using positron emission tomography (PET) imaging. Additionally, 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been investigated for its potential therapeutic effects in neuroinflammatory disorders.
Wirkmechanismus
The mechanism of action of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol involves its binding to the TSPO, which is upregulated in activated microglia and astrocytes. This binding results in the inhibition of pro-inflammatory cytokine and chemokine release, leading to a reduction in neuroinflammation.
Biochemical and Physiological Effects
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been shown to have anti-inflammatory effects in vitro and in vivo. In vitro studies have demonstrated that 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol inhibits the release of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), from activated microglia and astrocytes. In vivo studies have shown that 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol reduces neuroinflammation in animal models of Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol in lab experiments is its specificity for the TSPO, which is upregulated in activated microglia and astrocytes. This allows for the imaging and quantification of neuroinflammation using PET imaging. Additionally, 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been shown to have anti-inflammatory effects in vitro and in vivo, making it a potential therapeutic agent for neuroinflammatory disorders.
One limitation of using 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol in lab experiments is its high cost, which may limit its accessibility for some researchers. Additionally, the use of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol in animal studies may be limited by ethical concerns, as TSPO expression is not limited to microglia and astrocytes and may also be present in other cell types.
Zukünftige Richtungen
For 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol research include the investigation of its potential therapeutic effects in neuroinflammatory disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory effects of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol and to identify potential side effects associated with its use. Finally, the development of more cost-effective methods for synthesizing 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol may increase its accessibility for researchers.
Synthesemethoden
The synthesis of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol involves the reaction of 2-aminopyrimidine with 4,7-dimethyl-2-iodoquinazoline in the presence of a palladium catalyst. This reaction yields the desired product, 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol, which can be further purified through column chromatography.
Eigenschaften
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-12-8-9-15-13(2)21-19(23-17(15)10-12)25-20-22-16(11-18(26)24-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVHBYZOTVDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973750 |
Source


|
| Record name | 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5819-53-4 |
Source


|
| Record name | 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5967164.png)
![2-(2-hydroxyethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5967165.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5967170.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)


![5-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}-2-methoxybenzamide](/img/structure/B5967208.png)

![3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5967221.png)
![1-(2-{[(2-chlorobenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5967225.png)


![N-(4-methylphenyl)-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5967256.png)
![4-(1H-imidazol-1-ylmethyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5967262.png)